molecular formula C22H25NO2 B5065033 (2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

(2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B5065033
M. Wt: 335.4 g/mol
InChI Key: MHIYGPYQEOQTJD-LTGZKZEYSA-N
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Description

(2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a phenylprop-2-enamide group

Properties

IUPAC Name

(E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-25-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,23,24)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIYGPYQEOQTJD-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the reaction of cyclohexylamine with 3-(4-methoxyphenyl)-2-phenylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide group can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-2-phenylprop-2-enamide.

    Reduction: Formation of N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylpropionamide.

    Substitution: Formation of 3-(4-halophenyl)-2-phenylprop-2-enamide.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

Compared to similar compounds, (2E)-N-cyclohexyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide has a unique cyclohexyl group that can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

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